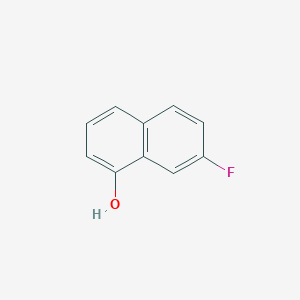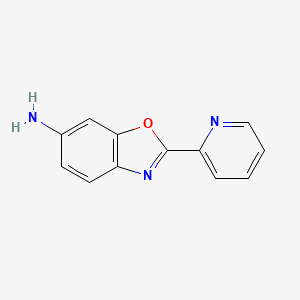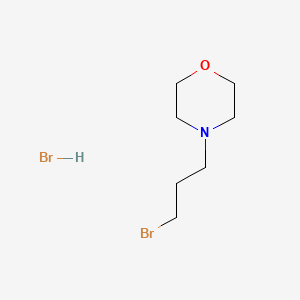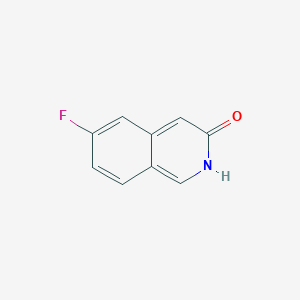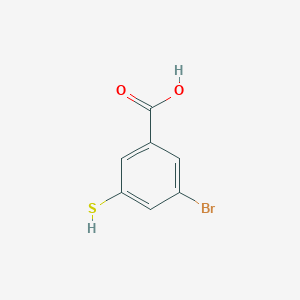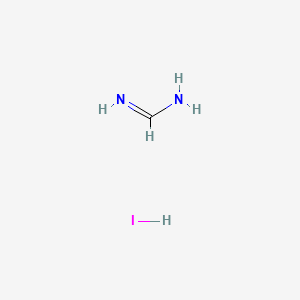
Formamidine Hydroiodide
Vue d'ensemble
Description
Formamidine hydroiodide is not directly discussed in the provided papers; however, formamidine and its derivatives are a recurring theme in the context of prebiotic chemistry and organic synthesis. Formamidine and its related compounds, such as N-sulfonyl formamidine and N,N-dimethyl-N′-(2-oxo-1,2-dihydro-pyrimidinyl)formamidine, are intermediates in various chemical reactions and have been studied for their role in the synthesis of nucleobases and nucleic acids, which are essential for life . These compounds are also used in the synthesis of complex molecules like formamicin and its aglycon, formamicinone .
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of formamidine hydroiodide is not explicitly discussed, the structure of related formamidine compounds is crucial in their reactivity and function. For example, the structure of N,N-dimethyl-N′-(2-oxo-1,2-dihydro-pyrimidinyl)formamidine has been studied using density functional theory to understand its hydrolysis mechanism, which is relevant to the stability of antiviral drugs .
Chemical Reactions Analysis
Formamidine derivatives participate in a variety of chemical reactions. They can act as intermediates in the synthesis of nucleobases from formamide under prebiotic conditions . Formamidine hydrochloride has been used as an amino surrogate in the oxidative amidation of aryl methyl ketones, leading to the synthesis of free (N-H) α-ketoamides . These reactions highlight the importance of formamidine derivatives in both prebiotic chemistry and modern synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of formamidine derivatives are influenced by their molecular structure and the presence of functional groups. For example, the interaction of formamide with montmorillonites affects the rate of degradation of nucleobases and oligonucleotide backbones, indicating that the physical environment can significantly alter the chemical properties of formamidine-related compounds . Additionally, the stability of oligonucleotides in formamide is affected by the presence of cosmic dust analogues, suggesting that formamidine derivatives can interact with a variety of inorganic and organic materials .
Applications De Recherche Scientifique
Synergistic Actions in Insecticides
- Enhancement of Insecticide Efficacy : Formamidine compounds, such as amitraz and chlordimeform, show synergistic actions with pyrethroids and neonicotinoids, increasing their larvicidal actions against Aedes aegypti larvae. These findings suggest that formamidines can potentially enhance the efficacy of certain insecticides in controlling mosquito populations (Ahmed & Matsumura, 2012).
Medical and Pharmacological Research
- Inhibition of Brain 20-HETE Formation : HET0016, a formamidine derivative, inhibits the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) in the brain, showing potential in reducing brain damage in stroke models. Its formulation for intravenous administration has been developed to enhance solubility and facilitate studies in cerebral ischemia (Mu et al., 2008).
- Anticancer Applications : Formamidine intermediates are used in the synthesis of anticancer agents like Gefitinib and Erlotinib, approved for treating non-small-cell lung cancer and pancreatic cancer. This highlights the role of formamidines in developing effective cancer treatments (Ch & Reddy, 2009).
Chemical and Biochemical Studies
- Catalysis and Organic Synthesis : Formamidines play a significant role in various chemical reactions, including as ligands in coordination chemistry, support linkers in solid-phase synthesis, and precursors to N-heterocyclic carbenes. Their versatility in organic synthesis is evident in various applications ranging from polymer synthesis to chemical transformations (Mali et al., 2022).
- Study of Formamidine Degradation : Research on the relative stability of formamidine and carbamate groups in bifunctional pesticides like formetanate hydrochloride helps in understanding their degradation in aqueous environments, contributing to the design of specific remediation technologies (Divito et al., 2007).
Environmental Applications
- Prebiotic Chemistry and Nucleic Acid Synthesis : Formamide, a hydrolysis product of formamidine, plays a crucial role as a precursor for several nucleic acid components under prebiotic conditions. This highlights its importance in understanding the origins of life and nucleic acid chemistry (Saladino et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methanimidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPGANWSLEMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine Hydroiodide | |
CAS RN |
879643-71-7 | |
| Record name | methanimidamide;hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



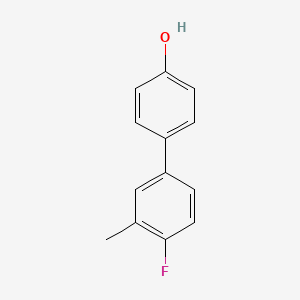


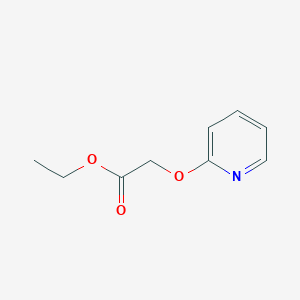
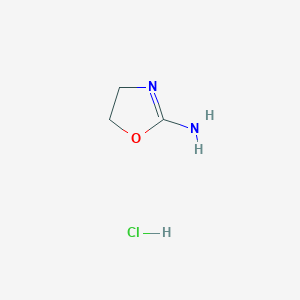
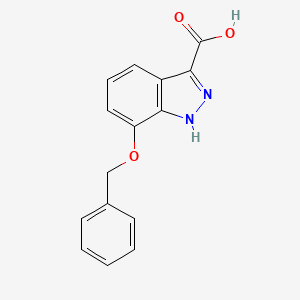

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
